molecular formula C10H22N2 B2383116 Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine CAS No. 1935185-14-0

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine

Cat. No. B2383116
CAS RN: 1935185-14-0
M. Wt: 170.3
InChI Key: CFQFKQJQJSLRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 . It is used for research purposes .


Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines, such as Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the documentation regarding Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Genotoxicity and Oxidative Stress

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, under different study contexts, has been linked to investigations around genotoxic effects due to oxidative stress. For instance, studies have explored how similar compounds can interact with DNA or indirectly cause DNA damage by affecting the spindle apparatus or enzymes involved in DNA replication, thereby inducing mutations. This line of research is crucial for understanding the pathobiological events and sensitivities of human cells to genotoxic insults induced by such compounds (Silva et al., 2021).

Diagnostic Biomarkers

Research into volatile metabolites of pathogens, including bacteria-specific volatile organic compounds (VOCs), suggests potential diagnostic applications. Certain compounds have been studied for their ability to serve as biological markers in diagnostics, highlighting the broader application of chemical compounds in enhancing non-invasive monitoring techniques and the early detection of pathogenic bacteria in critically ill patients (Bos et al., 2013).

Neuroprotective and Antimicrobial Activities

Further, the literature points to investigations into the neuroprotective and antimicrobial activities of phenylpropanoids, a class of compounds to which Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine may relate or contribute. These studies emphasize the potential uses of such substances in the nutraceutical and pharmaceutical industries, particularly in relation to their anti-inflammatory, antioxidant, and neuroprotective actions (Cunha et al., 2019).

Anticancer Properties

There is also interest in the anticancer activities of various compounds, with research focusing on their cytotoxic effects against malignant diseases. This encompasses the exploration of biogenic amines and other related substances for their potential to induce apoptosis, disrupt mitochondrial membrane potential, and activate caspase enzymes in cancer cells, thus providing a foundation for developing new anticancer therapies (Kuete et al., 2017).

Safety and Hazards

Safety information for Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine includes a number of precautionary statements. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subject to grinding, shock, or friction .

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, is an important task of modern organic chemistry .

properties

IUPAC Name

N,N-dimethyl-2-(6-methylpiperidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFKQJQJSLRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine

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